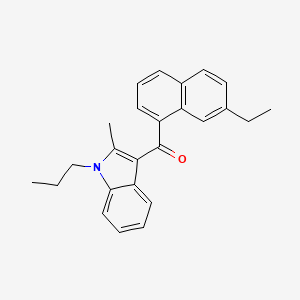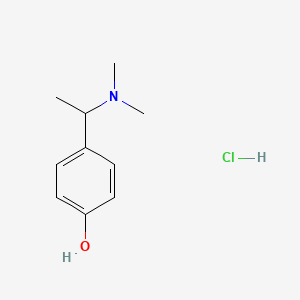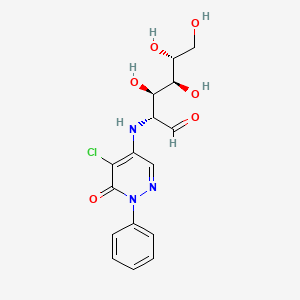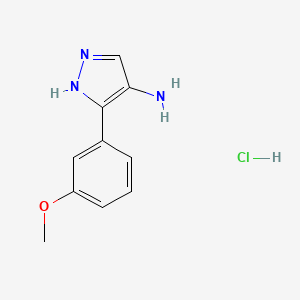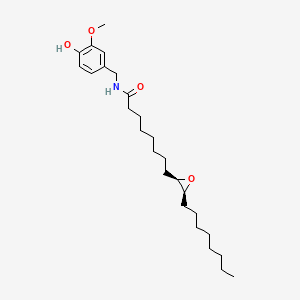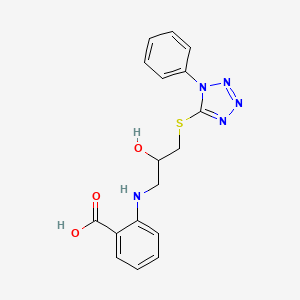
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The next step involves the formation of the hydroxypropyl group, which can be achieved through the reaction of an appropriate alcohol or aldehyde with the tetrazole derivative . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while nucleophilic substitution on the tetrazole ring can produce various substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The hydroxypropyl group and benzoic acid moiety also contribute to the compound’s overall activity by enhancing its solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the hydroxypropyl and benzoic acid groups.
2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid: Similar but with a different substitution pattern on the hydroxypropyl group.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is unique due to its combination of a tetrazole ring, hydroxypropyl group, and benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Número CAS |
133506-53-3 |
|---|---|
Fórmula molecular |
C17H17N5O3S |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-13(10-18-15-9-5-4-8-14(15)16(24)25)11-26-17-19-20-21-22(17)12-6-2-1-3-7-12/h1-9,13,18,23H,10-11H2,(H,24,25) |
Clave InChI |
IBVUXVDLWICEKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


